![molecular formula C17H26ClN3O4 B5101394 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a critical role in the immune system.
Wirkmechanismus
PKC theta is a protein kinase that is primarily expressed in T-cells and plays a critical role in T-cell activation and function. 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride selectively inhibits the activity of PKC theta by binding to its ATP-binding site. By inhibiting PKC theta, 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride can prevent the activation of T-cells and reduce the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, in T-cells. It also reduces the proliferation and activation of T-cells, which are responsible for the immune response in autoimmune diseases. 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride is its selectivity for PKC theta, which reduces the risk of off-target effects. It also has a favorable safety profile in preclinical studies. However, one of the limitations of 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride is its limited solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride. One direction is to investigate its efficacy in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential for the treatment of other diseases, such as cancer and inflammatory bowel disease. Additionally, there is a need for the development of more potent and selective inhibitors of PKC theta, which can improve the efficacy and safety of the treatment.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the synthesis of 3-(1-piperidinyl)propanoic acid, which is then coupled with 3,4-dimethoxybenzoyl chloride to form 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide. The final step involves the formation of the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has been shown to selectively inhibit PKC theta, which plays a critical role in T-cell activation and function. By inhibiting PKC theta, 3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride can prevent the activation of T-cells, which are responsible for the immune response in autoimmune diseases.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4.ClH/c1-23-14-7-6-13(12-15(14)24-2)17(22)19-18-16(21)8-11-20-9-4-3-5-10-20;/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXDTLBGYSMXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCN2CCCCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.